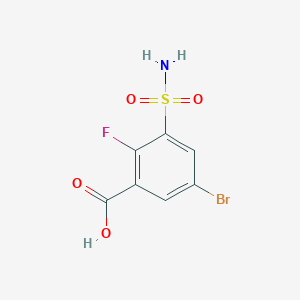

5-Bromo-2-fluoro-3-sulfamoylbenzoic acid

Descripción

Significance of Sulfonamide and Carboxylic Acid Motifs in Bioactive Molecules

The sulfonamide and carboxylic acid functional groups are cornerstones of medicinal chemistry, each contributing distinct properties that are crucial for biological activity.

The sulfonamide motif is an indispensable component in modern drug design. acs.org Initially gaining prominence with the discovery of antibacterial sulfa drugs in the 1930s, the application of sulfonamides has expanded dramatically. researchgate.netnih.gov Today, they are found in a wide array of therapeutic agents, demonstrating pharmacological activities that include antiviral, anticancer, anti-inflammatory, and antioxidant effects. researchgate.netnih.gov The prevalence of this group is highlighted by the fact that in the first half of 2022, 25% of all new molecular entities approved by the U.S. Food and Drug Administration (FDA) contained a sulfonamide motif. acs.org The sulfonamide group's utility stems from its ability to form strong hydrogen bonds, mimicking the geometry of carboxylic acids in interactions with biological targets. nih.gov

The carboxylic acid group , a key component of benzoic acid, is also a critical pharmacophore in many bioactive molecules. nih.gov It is frequently involved in direct binding interactions with biological receptors. However, the presence of a carboxylic acid can sometimes lead to challenges in drug development, such as metabolic instability or limited ability to cross biological membranes. nih.gov This has led medicinal chemists to explore bioisosteres—functional groups with similar physical or chemical properties that can replace the carboxylic acid while retaining or improving the desired biological activity. Sulfonamides are often considered as effective bioisosteres for carboxylic acids. nih.gov

Historical Context of Sulfamoylbenzoic Acids in Pharmaceutical Research

The origins of modern pharmaceuticals can be traced to the late 19th and early 20th centuries, with the rise of chemical companies and the systematic search for synthetic therapeutic agents. acs.org A pivotal moment in this history was the development of sulfonamide-based drugs, such as Prontosil, in the 1930s, which marked the beginning of the antibiotic era and revolutionized the treatment of bacterial infections. nih.gov

Within this context, sulfamoylbenzoic acid derivatives emerged as a clinically significant class of compounds, primarily recognized for their potent diuretic effects. google.com This activity led to their widespread use in managing conditions characterized by fluid retention. Over time, pharmaceutical research focused on modifying the basic sulfamoylbenzoic acid structure to refine its pharmacological profile. A key objective was to separate the diuretic activity from other potentially beneficial effects, such as antihypertensive action. google.com An important example from this line of research is Indapamide, a derivative known for its use as both a hypotensive and diuretic agent. google.com

Overview of Key Derivative Classes and Their Therapeutic Relevance

The versatility of the sulfamoylbenzoic acid scaffold has allowed for the development of several derivative classes with distinct therapeutic applications.

Antihypertensive Agents: Extensive research has been dedicated to creating sulfamoylbenzoic acid derivatives that exhibit strong blood pressure-lowering (hypotensive) activity with minimal diuretic side effects. google.com This work has led to the identification of novel compounds where strategic modifications, such as halogenation, alter the pharmacological profile to achieve this desired separation of effects. google.com

Lysophosphatidic Acid (LPA) Receptor Agonists: More recently, sulfamoyl benzoic acid (SBA) analogues have been designed and synthesized as specific agonists for the LPA2 receptor. nih.govacs.org The LPA2 receptor is involved in antiapoptotic (cell death inhibiting) pathways, making it a target for developing agents that can protect against cellular damage, such as that caused by ionizing radiation. nih.govacs.org Research in this area has produced highly potent and specific non-lipid agonists of LPA2. nih.gov

Enzyme Inhibitors: Certain N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. researchgate.net

NF-κB Pathway Modulators: Substituted sulfamoyl benzamidothiazoles have been studied for their ability to prolong the activation of NF-κB, a protein complex that controls transcription of DNA and is involved in the cellular response to stimuli such as stress and infection. nih.gov

The table below summarizes the activity of select sulfamoyl benzoic acid analogues as LPA receptor agonists, illustrating the high potency that can be achieved through structural modification. nih.gov

| Compound | Target Receptor | Activity (EC50) | Specificity |

| Compound 11d | LPA2 | 5.06 x 10⁻³ ± 3.73 x 10⁻³ nM | Specific Agonist |

| LPA 18:1 (Natural Ligand) | LPA2 | 1.40 ± 0.51 nM | Non-specific |

Data sourced from Patil et al., "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor". nih.gov

Rationale for Investigating Halogenated Sulfamoylbenzoic Acids in Drug Discovery

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a well-established and powerful strategy in drug discovery. The investigation of halogenated sulfamoylbenzoic acids, such as 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid, is driven by several key principles of medicinal chemistry.

Halogenation can profoundly influence a drug molecule's properties in several beneficial ways:

Enhanced Binding Affinity: Halogen atoms can optimize how a molecule fits into its biological target (e.g., an enzyme or receptor), thereby increasing its potency. mdpi.com

Improved Membrane Permeability: By increasing the lipophilicity (fat-solubility) of a compound, halogenation can enhance its ability to pass through cell membranes, which is often crucial for reaching its site of action. mdpi.com

Modulation of Metabolic Stability: The presence of a halogen can block sites on a molecule that are susceptible to metabolic breakdown, potentially prolonging the drug's duration of action.

Altering Pharmacological Profile: As demonstrated in the development of antihypertensive sulfamoylbenzoic acid derivatives, the addition of a halogen like chlorine or bromine can fundamentally change the biological activity, reducing undesired effects like diuresis while maintaining or enhancing the desired hypotensive action. google.com

In the development of LPA2 receptor agonists, molecular docking simulations predicted that the addition of halogens at specific positions would lead to compounds with favorable conformations for binding. nih.gov This theoretical approach guided the synthesis of a 5-chloro-substituted derivative that was ultimately identified as the first non-lipid specific agonist of LPA2 with picomolar affinity. nih.gov The bromine and fluorine atoms in this compound make it a compound of interest for similar strategic explorations, serving as a valuable building block for the synthesis of novel, potentially bioactive molecules. glindiachemicals.com

The table below details the properties of the specific compound of interest.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 926207-85-4 aablocks.combldpharm.com |

| Molecular Formula | C7H5BrFNO4S aablocks.com |

| Molecular Weight | 298.09 g/mol americanelements.comindiamart.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO4S/c8-3-1-4(7(11)12)6(9)5(2-3)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNLVIQXBFIKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 Bromo 2 Fluoro 3 Sulfamoylbenzoic Acid Scaffolds

Influence of Halogen Substitution on Bioactivity

The presence and positioning of halogen atoms on the aromatic ring of the 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid scaffold are fundamental determinants of its biological profile. The interplay between bromine and fluorine substituents critically modulates the molecule's interaction with its biological targets.

Impact of Bromine and Fluorine Positionality

The specific placement of bromine and fluorine atoms on the benzoic acid ring can lead to significant variations in biological activity. Comparative studies involving isomers of this compound, such as 3-bromo-2-fluoro-5-sulfamoylbenzoic acid and 4-bromo-2-fluoro-5-sulfamoylbenzoic acid, are essential to elucidate the optimal substitution pattern for target engagement. While direct comparative bioactivity data for these specific isomers is not extensively available in publicly accessible literature, the principles of medicinal chemistry suggest that these positional changes would profoundly impact activity.

| Compound | Bromine Position | Fluorine Position | Sulfamoyl Position | Expected Impact on Bioactivity |

|---|---|---|---|---|

| This compound | 5 | 2 | 3 | Serves as the primary scaffold for SAR studies. |

| 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid | 3 | 2 | 5 | Altered steric and electronic environment may lead to differential target binding affinity. |

| 4-Bromo-2-fluoro-5-sulfamoylbenzoic acid | 4 | 2 | 5 | Positional shift could impact interactions with specific amino acid residues in a binding pocket. |

Modulating Effects on Electronic and Steric Parameters of the Aromatic Ring

Halogens exert their influence through a combination of electronic and steric effects. Both bromine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect. This electron-withdrawing nature can influence the acidity of the carboxylic acid and sulfamoyl groups, which in turn affects their ionization state and ability to form ionic bonds or hydrogen bonds with a biological target.

Fluorine, being more electronegative but smaller than bromine, has a distinct electronic impact. The substitution of fluorine can also enhance metabolic stability and membrane permeability. Bromine, with its larger atomic radius, introduces greater steric bulk. The position of these halogens can either facilitate or hinder the optimal orientation of the molecule within a binding site. For example, a bulky bromine atom at a critical position might prevent the molecule from fitting into a narrow binding pocket, whereas in other cases, it might provide favorable van der Waals interactions that enhance binding affinity.

Variability in the Sulfamoyl Group and its Functional Significance

The sulfamoyl group (-SO₂NH₂) is a cornerstone of the scaffold's biological activity, primarily through its ability to engage in crucial hydrogen bonding interactions and its acidic nature.

N-Substitution Effects on Biological Interactions

Modification of the nitrogen atom of the sulfamoyl group offers a valuable avenue for modulating the biological activity of the this compound scaffold. The introduction of various substituents can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity.

A notable example is the incorporation of a morpholine (B109124) ring to create morpholine-4-sulfonyl derivatives. The morpholine moiety is a popular choice in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. Furthermore, the chair conformation of the morpholine ring can introduce specific steric constraints that may enhance binding selectivity.

| Substitution | Potential Effects on Biological Interactions |

|---|---|

| Unsubstituted (-NH₂) | Acts as a hydrogen bond donor. |

| Alkyl Substitution (-NHR) | Increases lipophilicity, may introduce steric hindrance. |

| Aryl Substitution (-NHAr) | Can introduce π-stacking interactions, alters electronic properties. |

| Morpholine-4-sulfonyl | Enhances solubility and metabolic stability; oxygen can act as a hydrogen bond acceptor. |

Contributions of Sulfonamide Acidity and Hydrogen Bonding in Ligand-Target Recognition

The sulfonamide proton is acidic and can be ionized at physiological pH. The resulting anionic sulfonamide can form strong ionic interactions with positively charged residues, such as arginine or lysine, in a protein's active site. The pKa of the sulfonamide can be fine-tuned by the electronic nature of the substituents on the aromatic ring and the nitrogen atom. Electron-withdrawing groups, like the halogens on the aromatic ring, tend to increase the acidity (lower the pKa) of the sulfonamide proton.

Role of the Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid group (-COOH) is another pivotal functional group for molecular recognition in the this compound scaffold. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to exist in an anionic carboxylate form (-COO⁻) at physiological pH, makes it a key player in ligand-target interactions.

The carboxylate form can engage in strong electrostatic interactions with positively charged amino acid residues. Moreover, the two oxygen atoms of the carboxylate can act as a bidentate ligand, chelating metal ions that may be present in the active site of metalloenzymes. The planar nature of the carboxylic acid group can also contribute to favorable stacking interactions with aromatic residues like phenylalanine or tyrosine. The position of the carboxylic acid relative to the other substituents is crucial for establishing the correct vector for these interactions, thereby ensuring high-affinity binding to the intended biological target.

Experimental and Computational Approaches to SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for the this compound scaffold involves a synergistic application of experimental and computational methodologies. These approaches aim to systematically investigate how modifications to the chemical structure of the parent molecule influence its biological activity, thereby guiding the design of more potent and selective analogs.

Experimental approaches are fundamental to generating the primary data required for SAR analysis. A crucial first step involves the chemical synthesis of a library of analogs. In this process, each of the key positions on the this compound core—the bromine atom, the fluorine atom, the sulfamoyl group, and the carboxylic acid group—is systematically modified. For instance, the bromine atom at the 5-position could be replaced with other halogens (Cl, I) or small alkyl groups to probe the effect of size and electronics at this position. Similarly, the sulfamoyl group could be N-substituted with various alkyl or aryl groups to explore the impact of steric bulk and hydrogen bonding potential.

Once synthesized, these analogs undergo in vitro biological testing to determine their activity. The specific assay used would depend on the therapeutic target of interest. The resulting data, often expressed as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, quantify the potency of each compound. These experimental findings form the basis of the SAR.

To rationalize the experimental observations at a molecular level, a variety of biophysical and computational techniques are employed. X-ray crystallography, for example, can provide a high-resolution, three-dimensional structure of an analog bound to its protein target. This allows for a detailed visualization of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity. Understanding these interactions is critical for designing new analogs with improved binding affinity.

Computational chemistry offers a powerful and complementary set of tools for SAR elucidation. Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical equations that correlate the chemical properties of the analogs with their biological activities. nih.govwu.ac.th These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. The descriptors used in QSAR models can include electronic, steric, and hydrophobic parameters.

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov This method can help to explain why certain structural modifications lead to an increase or decrease in activity by visualizing the fit of the analog within the protein's binding site. For the this compound scaffold, docking studies could reveal the importance of the fluorine and sulfamoyl groups for specific interactions with amino acid residues.

Molecular dynamics (MD) simulations can further refine the understanding obtained from docking studies by simulating the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding mode and the role of solvent molecules.

The integration of these experimental and computational approaches provides a comprehensive understanding of the SAR for the this compound scaffold. The experimental data provides the essential foundation of biological activity, while the computational and structural studies offer a molecular-level interpretation of these findings, collectively guiding the rational design of new and improved therapeutic agents.

Interactive Data Table: SAR of this compound Analogs

The following table illustrates the type of data generated from SAR studies, showing how modifications to the core scaffold can influence biological activity.

| Compound ID | R1 (Position 5) | R2 (Sulfamoyl) | IC₅₀ (nM) | Fold Change vs. Parent |

| Parent | -Br | -SO₂NH₂ | 100 | 1.0 |

| 1a | -Cl | -SO₂NH₂ | 150 | 0.7 |

| 1b | -I | -SO₂NH₂ | 80 | 1.3 |

| 1c | -CH₃ | -SO₂NH₂ | 250 | 0.4 |

| 2a | -Br | -SO₂NHCH₃ | 50 | 2.0 |

| 2b | -Br | -SO₂N(CH₃)₂ | 200 | 0.5 |

| 2c | -Br | -SO₂NH-Ph | 35 | 2.9 |

Interactive Data Table: Computational Docking Scores

This table provides an example of how computational docking scores can be used to predict the binding affinity of analogs.

| Compound ID | R1 (Position 5) | R2 (Sulfamoyl) | Docking Score (kcal/mol) | Predicted Affinity |

| Parent | -Br | -SO₂NH₂ | -8.5 | High |

| 1a | -Cl | -SO₂NH₂ | -8.2 | High |

| 1b | -I | -SO₂NH₂ | -8.7 | Very High |

| 1c | -CH₃ | -SO₂NH₂ | -7.5 | Moderate |

| 2a | -Br | -SO₂NHCH₃ | -9.1 | Very High |

| 2b | -Br | -SO₂N(CH₃)₂ | -7.9 | Moderate |

| 2c | -Br | -SO₂NH-Ph | -9.5 | Excellent |

Molecular Pharmacology and Biological Activity Profiling

Antiviral Efficacy Research

The sulfonamide scaffold is a key pharmacophore in the development of various therapeutic agents, including those with antiviral properties. ymerdigital.comraco.cat Derivatives of sulfonamides have been investigated for their efficacy against a range of viruses, with recent attention on their potential to inhibit SARS-CoV-2, the virus responsible for COVID-19. researchgate.netresearchgate.net

Studies on cyclic sulfonamide derivatives have identified compounds with potent inhibitory activity against SARS-CoV-2. nih.gov For example, a specific derivative, compound 13c, demonstrated robust inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.88 µM and a selectivity index (SI) of 30.7, indicating a favorable profile of antiviral activity versus cytotoxicity. researchgate.netnih.gov The structure-activity relationship of these compounds reveals that modifications to the sulfonamide core can significantly impact their antiviral potency. nih.gov

The following interactive data table presents the antiviral activity of selected cyclic sulfonamide derivatives against SARS-CoV-2.

Table 2: Antiviral Activity of Cyclic Sulfonamide Derivatives against SARS-CoV-2

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 1 | 15.3 | >25 | - |

| Compound 13c | 0.88 | >25 | 30.7 |

| Compound 14a | 13.80 | >25 | - |

| Compound 14b | 14.00 | >25 | - |

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀). nih.gov

The antiviral mechanisms of sulfonamide derivatives are diverse and depend on the specific viral target and the chemical structure of the compound. nih.govnih.gov A primary mechanism involves the inhibition of crucial viral enzymes. For many viruses, including HIV, sulfonamides have been shown to inhibit protease and reverse transcriptase enzymes, which are essential for viral replication. nih.govnih.gov Another mechanism involves targeting viral integrase, the enzyme responsible for integrating viral DNA into the host cell's genome. ymerdigital.com

In the context of coronaviruses like SARS-CoV-2, the main protease (Mpro or 3CLpro) is a key therapeutic target. This enzyme is vital for processing viral polyproteins into functional proteins required for viral replication. ymerdigital.com Sulfonamide derivatives have been shown to bind to the active site of Mpro, thereby inhibiting its function and disrupting the viral life cycle. ymerdigital.com

Furthermore, some sulfonamides can interfere with the entry of viruses into host cells by targeting viral proteins involved in attachment and fusion. Another antiviral strategy of certain sulfonamides is the targeting of zinc finger proteins, which are critical for the stability and function of various viral components. By ejecting zinc ions from these proteins, sulfonamides can lead to the inhibition of viral replication. nih.govnih.gov For some plant viruses, sulfonamide-containing compounds have been observed to induce a defense response in the host plant, including the activation of defense-related enzymes and genes. acs.org

Targeting YAP/TAZ-TEAD Interaction

The Hippo signaling pathway and its downstream effectors, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), are critical regulators of cell growth, proliferation, and apoptosis. nih.gov Dysregulation of this pathway, leading to the activation of YAP/TAZ, is implicated in the development and progression of various cancers, including malignant mesothelioma. nih.govanr.fr In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. nih.govanr.fr

The interaction between YAP/TAZ and TEAD is therefore a prime target for therapeutic intervention in cancers with aberrant Hippo signaling. anr.fr Small molecule inhibitors designed to disrupt this protein-protein interaction have shown promise in preclinical cancer models. protheragen.com In malignant mesothelioma, where mutations in the Hippo pathway are common, targeting the YAP/TAZ-TEAD axis is a particularly attractive therapeutic strategy. nih.gov

Several experimental compounds have been developed to inhibit this interaction. For instance, K-975 is a potent and selective TEAD inhibitor that has demonstrated strong antitumor activity in preclinical models of mesothelioma. nih.govpatsnap.com Another compound, JM7, was identified through structure-based virtual screening and has been shown to inhibit YAP transcriptional activity in mesothelioma cells. nih.gov These findings underscore the therapeutic potential of targeting the YAP/TAZ-TEAD interaction in cancers like malignant mesothelioma.

The inhibition of the YAP/TAZ-TEAD interaction by small molecules can occur through several molecular mechanisms. A primary strategy involves the direct disruption of the binding between YAP/TAZ and TEAD. protheragen.com Small molecules can bind to TEAD at the YAP/TAZ binding interface, preventing the formation of the oncogenic transcriptional complex.

Another important mechanism involves targeting the post-translational modification of TEAD proteins. TEADs undergo autopalmitoylation, a process where a palmitic acid is attached to a conserved cysteine residue. nih.gov This modification is crucial for the stability and function of TEADs. nih.gov Small molecule inhibitors that bind to the palmitate-binding pocket of TEAD can prevent this modification, leading to TEAD instability and subsequent degradation. nih.gov This, in turn, inhibits the transcriptional activity driven by YAP/TAZ.

Interestingly, some sulfonamide-containing TEAD inhibitors have been found to act as "molecular glues." pnas.orgbiorxiv.org Instead of solely disrupting the YAP-TEAD interaction, these compounds can enhance the interaction between TEAD and its repressive cofactor, VGLL4. pnas.orgbiorxiv.org This chemically induced VGLL4-TEAD complex competes with the YAP-TEAD complex at chromatin, leading to the repression of transcriptional networks that drive cancer growth. pnas.org This represents a novel mechanism of action for TEAD inhibitors, highlighting the complexity of targeting this signaling pathway. The inactivation of genes in the Hippo, MAPK, and JAK-STAT signaling pathways has also been shown to modulate the cellular response to TEAD palmitoylation inhibitors. embopress.org

Investigation of Other Enzyme and Receptor Targets for Sulfamoylbenzoic Acids (e.g., dual ATX/CA inhibitors)

While the primary focus of research on sulfamoylbenzoic acid derivatives has been on their potent inhibitory effects on carbonic anhydrases (CAs), the exploration of their activity against other enzyme and receptor targets is an emerging area of interest. A significant conceptual approach in modern drug discovery is the development of dual-target inhibitors, which can offer enhanced therapeutic efficacy or a better side-effect profile compared to single-target agents. nih.govfrontiersin.org This section will discuss the potential for sulfamoylbenzoic acids to act as dual inhibitors, with a specific focus on the conceptual combination of carbonic anhydrase (CA) and autotaxin (ATX) inhibition.

Currently, there is a lack of specific published research investigating 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid as a dual inhibitor of autotaxin and carbonic anhydrases. However, the foundational role of the benzenesulfonamide (B165840) scaffold, a core component of this molecule, as a potent inhibitor of various CA isoforms is well-established. nih.govnih.gov Derivatives of sulfamoylbenzoic acid have been shown to inhibit CA isozymes I, II, and IV, with some exhibiting affinities in the low nanomolar range for isoforms involved in aqueous humor secretion, highlighting their potential in treating glaucoma. nih.gov The inhibitory potency of these compounds is largely dependent on the electronic properties of the sulfonamide group, which are influenced by the substituents on the benzene (B151609) ring. nih.gov

The strategy of designing dual-target inhibitors is gaining traction for treating complex multifactorial diseases like cancer, inflammation, and neurological disorders. nih.govfrontiersin.org This approach can lead to improved therapeutic outcomes and may help in overcoming drug resistance. nih.govfrontiersin.org Human carbonic anhydrases have been identified as suitable targets for this strategy, and research has been conducted on dual inhibitors that combine CA inhibition with the modulation of other targets. nih.govmdpi.com

Autotaxin (ATX) is another important therapeutic target involved in various pathological processes, including cancer, fibrosis, and inflammation, primarily through its production of lysophosphatidic acid (LPA). mdpi.comnih.gov The development of ATX inhibitors has progressed significantly, with several distinct classes of small molecule inhibitors identified. nih.gov The concept of dual-targeting the ATX-LPA signaling pathway has also been explored, for instance, by simultaneously inhibiting ATX and the LPA receptor, LPAR1. mdpi.com

Given the distinct and important roles of both CAs and ATX in various diseases, the development of a dual inhibitor targeting both enzymes could present a novel therapeutic avenue. While no specific data exists for this compound in this dual role, the following table illustrates the type of data that would be generated from such an investigation.

Hypothetical Inhibitory Profile of a Sulfamoylbenzoic Acid Derivative as a Dual ATX/CA Inhibitor

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Target Enzyme | Inhibition Constant (Kᵢ in nM) |

| Autotaxin (ATX) | 50 |

| Carbonic Anhydrase I (CA I) | 150 |

| Carbonic Anhydrase II (CA II) | 25 |

| Carbonic Anhydrase IX (CA IX) | 15 |

| Carbonic Anhydrase XII (CA XII) | 30 |

Computational Chemistry and Molecular Modeling for Compound Design and Optimization

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its reactivity and physical properties. For 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. nih.gov

Charge Distribution Analysis and Reactivity Prediction

A key output of quantum chemical calculations is the molecular electrostatic potential (MEP) map. The MEP is a 3D visualization of the charge distribution across the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For this compound, the MEP surface would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and sulfamoyl groups, as well as the fluorine atom. These regions are susceptible to electrophilic attack and are key sites for forming hydrogen bonds.

Positive Potential (Blue): Located around the hydrogen atoms of the carboxylic acid and the amine of the sulfamoyl group. These areas are prone to nucleophilic attack.

This charge distribution is crucial for predicting how the molecule will interact with other molecules, including solvent molecules and biological receptors. For instance, the distinct positive and negative regions suggest a high potential for forming strong, directional hydrogen bonds, which are critical for molecular recognition.

Another aspect of reactivity prediction involves analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Illustrative Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value/Location | Significance |

| HOMO Localization | Primarily on the benzene (B151609) ring and the bromine atom. | Indicates the region most susceptible to oxidation or electrophilic attack. |

| LUMO Localization | Distributed across the carboxylic acid and sulfamoyl groups. | Represents the region most likely to accept electrons in a reaction. |

| HOMO-LUMO Energy Gap | Expected to be moderately large. | Suggests good chemical stability under normal conditions. |

| Mulliken Atomic Charges | - O (Carboxyl/Sulfamoyl): Negative- F: Negative- H (Amine/Carboxyl): Positive | Quantifies the partial charges on each atom, providing a detailed view of the molecule's polarity. |

Note: The values in this table are illustrative and based on general principles and data from similar compounds. Specific values would require dedicated DFT calculations for this compound.

Conformational Analysis and Energy Landscapes of the Compound

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, primarily around the carboxylic acid and sulfamoyl groups. Conformational analysis aims to identify the most stable arrangement of these groups (the global minimum) and other low-energy conformations.

This is typically done by systematically rotating the key dihedral angles and calculating the potential energy of each resulting structure. The results are often visualized as a potential energy surface or energy landscape, which maps energy as a function of the dihedral angles. The valleys on this landscape represent stable or metastable conformations. Understanding these preferred shapes is critical, as a molecule often needs to adopt a specific conformation to fit into the binding site of a protein.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Binding Site Prediction and Preferred Ligand Orientation

The first step in molecular docking is to identify the binding site on the target protein. This can be a known active site or a site predicted by algorithms that search for cavities and pockets on the protein's surface.

Once a binding site is defined, docking algorithms systematically sample a large number of possible orientations and conformations of the ligand within that site. For this compound, the algorithm would explore different rotations and positions, as well as the conformations of its flexible sulfamoyl and carboxyl groups, to find the pose that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the protein's amino acid residues. Docking studies on similar sulfonamide-containing molecules have shown that the sulfamoyl group is often a key player in forming hydrogen bonds with protein backbones or specific residues like arginine and serine. nih.gov

Scoring Functions and Theoretical Binding Affinity Estimation

Each generated pose is evaluated by a "scoring function," which is a mathematical model that estimates the binding affinity (the strength of the interaction) between the ligand and the protein. Scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) scores indicating a more favorable predicted binding affinity.

Various scoring functions exist, each with its own strengths and weaknesses. They generally account for factors like:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand's donor/acceptor groups (like the -NH2 and -COOH of our compound) and the protein.

Electrostatic Interactions: The attraction or repulsion between charged or polar groups.

Van der Waals Interactions: General attractive forces between atoms in close contact.

Hydrophobic Effects: The favorable interaction of nonpolar parts of the ligand with nonpolar regions of the binding site.

Desolvation Penalties: The energy cost of removing the ligand and the binding site from the solvent (water).

Illustrative Data Table: Hypothetical Docking Results for this compound with a Target Protein

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| AutoDock Vina | -8.5 | ARG 122, SER 245 | Hydrogen bond from sulfamoyl NH2 to SER backbone; Salt bridge with ARG. |

| Glide XP | -9.2 | LEU 180, PHE 210 | Halogen bond from Bromine to PHE; Hydrophobic interaction with LEU. |

| GOLD | -7.9 | ASN 150 | Hydrogen bond from carboxylic acid to ASN side chain. |

Note: This table is for illustrative purposes only. The specific scores and interactions would depend on the chosen protein target and docking software.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the system (ligand, protein, and surrounding solvent) over time by solving Newton's equations of motion. This allows researchers to observe how the complex behaves in a more realistic, solvated environment.

An MD simulation starting from a docked pose can be used to:

Assess Binding Stability: Determine if the ligand remains stably bound in the predicted orientation or if it shifts or even dissociates from the binding site over the course of the simulation (typically nanoseconds to microseconds).

Refine the Binding Pose: The initial docked pose can be refined as the protein and ligand adjust to each other's presence.

Analyze Water's Role: Investigate the role of individual water molecules in mediating the interaction between the ligand and the protein.

Calculate Binding Free Energy: More computationally intensive methods, like MM/PBSA or free energy perturbation, can be applied to MD trajectories to obtain a more accurate estimate of the binding affinity than what is provided by docking scores alone.

For this compound, an MD simulation would reveal the flexibility of the sulfamoyl and carboxyl groups within the binding pocket and the stability of the key hydrogen and halogen bonds over time, providing a more robust assessment of its potential as an inhibitor for a given target.

Protein-Ligand Complex Stability and Dynamic Interactions

A crucial aspect of drug design is understanding how a ligand, such as this compound, binds to its protein target and the stability of the resulting complex. Molecular dynamics (MD) simulations are a powerful tool for this purpose. An MD simulation would model the protein-ligand complex in a simulated physiological environment, allowing researchers to observe the dynamic nature of their interactions over time.

Key parameters that would be analyzed include:

Root Mean Square Deviation (RMSD): This metric would be used to assess the stability of the protein and the ligand's binding pose throughout the simulation. A stable RMSD for the ligand would suggest a consistent and stable binding mode.

Root Mean Square Fluctuation (RMSF): This analysis would highlight the flexibility of different parts of the protein and the ligand. It could reveal which residues of the protein are key to the interaction and how different parts of the ligand move within the binding pocket.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between this compound and the protein target would be monitored. The persistence of specific hydrogen bonds would indicate their importance for binding affinity and stability.

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) could be employed to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.

While no specific MD simulation data for a complex involving this compound is publicly available, this methodology would be fundamental in characterizing its interaction with any potential protein target.

Solvent Effects and Conformational Changes of the Ligand

The conformation of a ligand can be significantly influenced by its environment, particularly the solvent. This compound possesses several rotatable bonds, and its three-dimensional shape is critical for its interaction with a target's binding site.

Computational methods to study these aspects include:

Conformational Search/Analysis: Algorithms can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformations in different solvent environments (e.g., water, DMSO). This is often done using quantum mechanics (QM) or high-quality molecular mechanics force fields.

Explicit and Implicit Solvation Models: In MD simulations, the effect of the solvent can be modeled explicitly, with individual solvent molecules, or implicitly, as a continuous medium. These models are crucial for accurately representing the behavior of the ligand in a biological context. Studies on related fluoro-aromatic compounds have shown that solvent can influence the preferred orientation of functional groups. nih.gov

Understanding the conformational preferences of this compound in an aqueous environment is a prerequisite for meaningful docking and molecular dynamics studies.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Derivation of QSAR Models for Predictive Potency

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC50 values) would be required. The process would involve:

Data Collection: Gathering a series of sulfamoylbenzoic acid derivatives and their biological data against a specific target.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, size, shape) would be calculated.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to create an equation that correlates the descriptors with the biological activity.

For example, a hypothetical QSAR model might take the form:

log(1/IC50) = c0 + c1(descriptor1) + c2(descriptor2) + ...

While no specific QSAR models for this compound have been found in the literature, studies on other benzoic acid derivatives have successfully used this approach to guide the synthesis of more potent compounds.

Statistical Validation and Interpretation of Molecular Descriptors

A QSAR model is only useful if it is statistically robust and predictive. Therefore, rigorous validation is essential. Key statistical parameters include:

Correlation Coefficient (R²): Indicates how well the model fits the training data.

Cross-validated Correlation Coefficient (Q²): Assesses the model's predictive power through internal validation (e.g., leave-one-out cross-validation).

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model building) is the ultimate test of its utility.

The interpretation of the molecular descriptors in the final QSAR model provides insights into the structure-activity relationship. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing this property in new analogues could lead to higher potency.

Virtual Screening and De Novo Design Strategies for Novel Analogues

Computational techniques can be used to explore vast chemical spaces for novel compounds with desired properties, either by searching existing databases or by designing molecules from scratch.

Virtual Screening: This approach involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific target. For this compound, one could perform a similarity search to find commercially available compounds with a similar scaffold. Alternatively, structure-based virtual screening (docking) could be used to fit millions of compounds into the binding site of a target protein to predict their binding affinity.

De Novo Design: This strategy involves building new molecules in the active site of a target protein, often by placing fragments and linking them together. This can lead to the discovery of entirely novel chemical scaffolds. A de novo design program could use the structure of this compound as a starting point to "grow" new functional groups that could form additional favorable interactions with the target, thereby improving its potency.

These in silico methods accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the acidic proton of the carboxylic acid, and the protons of the sulfamoyl group. The aromatic region would likely show two doublets, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromo, fluoro, sulfamoyl, and carboxylic acid groups. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its signal would disappear upon D₂O exchange. The two protons of the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all seven carbon atoms in the molecule. Due to the substitution pattern, seven distinct signals are expected. The carbon of the carboxylic acid group (C=O) will resonate at the most downfield position, typically in the range of 165-175 ppm. The aromatic carbons will appear in the approximate range of 110-150 ppm, with their specific chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern (a doublet) due to carbon-fluorine coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| COOH | ~13.0 | ~168 | s (broad) |

| Ar-H4 | ~8.2 | - | d |

| Ar-H6 | ~7.9 | - | d |

| SO₂NH₂ | ~7.5 | - | s (broad) |

| C1 (C-COOH) | - | ~125 | s |

| C2 (C-F) | - | ~160 (d) | d |

| C3 (C-SO₂NH₂) | - | ~140 | s |

| C4 (C-H) | - | ~135 | s |

| C5 (C-Br) | - | ~120 | s |

| C6 (C-H) | - | ~130 | s |

s = singlet, d = doublet

Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₇H₅BrFNO₄S.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. The fragmentation of aromatic sulfonamides often involves the loss of sulfur dioxide (SO₂). Common fragmentation pathways for this compound under mass spectrometric analysis could include the loss of the sulfamoyl group, decarboxylation of the carboxylic acid, and cleavage of the carbon-bromine bond. The analysis of these fragments provides further structural confirmation.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅BrFNO₄S |

| Monoisotopic Mass | 296.9106 u |

| Predicted Key Fragment Ions (m/z) | Fragment Loss |

| [M - H₂O]⁺ | Loss of water |

| [M - SO₂NH₂]⁺ | Loss of sulfamoyl group |

| [M - COOH]⁺ | Loss of carboxylic acid group |

| [M - Br]⁺ | Loss of bromine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. Each functional group has characteristic vibrational frequencies that can be observed in the IR and Raman spectra.

Key expected vibrational modes include:

O-H stretching of the carboxylic acid, which will appear as a broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹.

C=O stretching of the carboxylic acid, a strong absorption in the IR spectrum around 1700 cm⁻¹.

N-H stretching of the sulfamoyl group, which will show two bands in the IR spectrum around 3350 and 3250 cm⁻¹.

S=O stretching of the sulfamoyl group, with characteristic strong bands in the IR spectrum around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

C-F stretching , which will give a strong absorption in the IR spectrum, typically in the 1200-1300 cm⁻¹ region.

C-Br stretching , which will appear in the fingerprint region of the IR spectrum, typically below 700 cm⁻¹.

Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups Predicted data based on analogous compounds. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | Moderate |

| Sulfamoyl | N-H stretch | ~3350, ~3250 (medium) | Moderate |

| Sulfamoyl | S=O stretch | ~1350, ~1160 (strong) | Strong |

| Aromatic Ring | C=C stretch | ~1600, ~1475 (medium) | Strong |

| C-F | C-F stretch | ~1250 (strong) | Weak |

| C-Br | C-Br stretch | ~650 (medium) | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chromatographic Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the development of analytical methods for its quantification. Reversed-phase HPLC is a common mode used for the analysis of such polar aromatic compounds.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for an acidic compound like this. Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores. The purity of a sample is determined by integrating the peak area of the main compound and any impurities present.

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B | | Flow Rate | 1.0 mL/min | | Detection | UV at a wavelength corresponding to the compound's maximum absorbance (e.g., 254 nm) | | Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination (if available for relevant analogues or ligand-protein complexes)

While there is no publicly available X-ray crystal structure for this compound itself, this technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal could be grown, X-ray crystallography would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Studies on analogous substituted benzoic acids have revealed common structural motifs, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. For this compound, X-ray crystallography could elucidate the intramolecular interactions between the adjacent fluoro, sulfamoyl, and carboxylic acid groups, as well as the intermolecular packing in the crystal lattice, which is influenced by hydrogen bonds involving the carboxylic acid and sulfamoyl groups. In the context of drug design, co-crystallization with a target protein could reveal the specific binding interactions of the molecule within the active site.

Future Directions and Translational Research Perspectives

Design of Novel Scaffolds with Improved Target Selectivity and Potency

A primary objective in medicinal chemistry is the iterative refinement of a lead compound to maximize its efficacy and minimize off-target effects. For sulfamoylbenzoic acid derivatives, this involves a scaffold derivatization approach guided by structure-activity relationships (SAR) and computational modeling. nih.gov Research has demonstrated that molecular modifications can significantly alter the activity and selectivity of these compounds. For instance, studies on related sulfamoyl benzoic acid analogues have been undertaken with the goal of achieving subtype-specific agonist activity for targets such as the Lysophosphatidic acid (LPA) receptors, which are involved in processes like programmed cell death. nih.gov

The strategic modification of substituents on the sulfamoyl group and the aromatic ring can lead to compounds with subnanomolar potency and high specificity for a desired biological target. nih.gov For example, the synthesis and evaluation of various N-substituted 4-sulfamoylbenzoic acid derivatives have been explored to inhibit enzymes like cytosolic phospholipase A2α. researchgate.net Similarly, altering substitutions on the sulfonyl group has been shown to create potent and selective inhibitors for different isoforms of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov Computational docking analyses often support and rationalize the experimental SAR, providing a roadmap for future design iterations aimed at optimizing ligand-receptor interactions. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Sulfamoylbenzoic Acid Derivatives

| Structural Modification Area | Observed Impact on Activity/Selectivity | Example Target Class | Reference |

|---|---|---|---|

| N-substitution on Sulfamoyl Group | N-cyclopropyl substitution favored inhibition of h-NTPDase3 over morpholine (B109124) substitution. | h-NTPDases | nih.gov |

| Scaffold Derivatization | Molecular modifications can eliminate off-target activity (e.g., LPA3 antagonism) while improving potency for the desired target (e.g., LPA2 agonism). | G protein-coupled receptors (GPCRs) | nih.gov |

| Phenyl and Indole Moieties | Introduction of specific substituted phenyl and indolylalkyl moieties on the sulfonamide nitrogen can result in submicromolar IC50 values. | Cytosolic Phospholipase A2α | researchgate.net |

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining traction as a strategy for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. The sulfamoylbenzoic acid scaffold is well-suited for the design of multi-target ligands. By carefully selecting and combining functional groups that have affinities for different, but pathologically related, targets, it is possible to create compounds that modulate multiple points in a disease pathway.

Application of Advanced Artificial Intelligence and Machine Learning in Sulfamoylbenzoic Acid Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. researchgate.net In the context of sulfamoylbenzoic acid derivatives, these technologies can be applied across the entire discovery pipeline. scielo.br

Initially, ML algorithms can perform virtual screening of immense chemical libraries to identify novel sulfamoylbenzoic acid-based compounds that are likely to bind to a specific target. scielo.br Deep learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed molecules, allowing researchers to prioritize compounds with a higher probability of success and reducing reliance on costly and time-consuming later-stage testing. nih.govyoutube.com

Furthermore, generative AI models can facilitate de novo drug design, creating entirely new molecular structures based on the sulfamoylbenzoic acid scaffold that are optimized for desired properties like high potency, selectivity, and low toxicity. jsr.org By integrating AI and robotics, the synthesis and testing of these candidate compounds can be automated, further accelerating the discovery cycle. researchgate.net

Table 2: AI/ML Applications in the Sulfamoylbenzoic Acid Discovery Pipeline

| Discovery Stage | AI/ML Application | Potential Impact | Reference |

|---|---|---|---|

| Target Identification | Analyzing 'omics' data to identify and validate novel biological targets for sulfamoylbenzoic acid derivatives. | Increases the pool of potential therapeutic targets. | youtube.com |

| Hit Identification | Virtual screening of large compound libraries; self-supervised learning on imaging data to identify active compounds. | Accelerates the identification of promising lead molecules by a significant factor. | scielo.bryoutube.com |

| Lead Optimization | Predicting ADMET properties; predicting drug-protein interactions to guide molecular modifications. | Reduces late-stage failures by eliminating compounds with unfavorable properties early on. | nih.govscielo.br |

| De Novo Design | Generative models create novel molecules with optimized properties based on the core scaffold. | Enables exploration of novel chemical space for improved efficacy and safety. | jsr.org |

Challenges in Translating In Vitro and In Silico Findings to Preclinical Research Models

A significant hurdle in drug development is the translation of promising results from laboratory experiments (in vitro) and computer simulations (in silico) to living organisms (in vivo). sygnaturediscovery.com This "in vitro to in vivo translation" is a critical phase where many promising drug candidates fail. sygnaturediscovery.com

One of the primary challenges is biological complexity; living systems involve a dynamic interplay between organs and physiological factors that cannot be fully replicated in simplified in vitro models. sygnaturediscovery.com The robustness of a therapeutic effect is often not adequately tested in the narrow set of conditions used in initial experiments. nih.gov When a compound is introduced into a complex biological system, its efficacy can be altered by unforeseen factors.

Another key issue is the validity of the disease models used. sygnaturediscovery.com Animal models, while essential, may not accurately reflect human physiology or the specific pathology of a human disease. nih.gov This discrepancy can lead to treatments that are effective in preclinical models but fail in human clinical trials. Overcoming these challenges requires the development of more predictive in vitro assays, the careful integration of pharmacokinetic and pharmacodynamic (PK/PD) computational models, and a focus on ensuring that preclinical experiments are robust and reproducible across varied conditions before advancing a compound. sygnaturediscovery.comnih.gov

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid with high purity?

- Methodology : Begin with 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0) as a precursor . Introduce the sulfamoyl group via sulfonation using chlorosulfonic acid, followed by amidation with ammonia. Optimize reaction conditions (e.g., 0–5°C for sulfonation to minimize side reactions) and purify via recrystallization in ethanol/water mixtures. Monitor purity using HPLC (≥95% threshold) and confirm structural integrity via H/C NMR and IR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Resolve substituent positions using F NMR (fluorine chemical shifts) and H NMR (coupling patterns for bromine/fluorine proximity) .

- IR Spectroscopy : Confirm sulfamoyl (-SONH) presence via S=O stretching (1340–1250 cm) and N-H bending (1650–1580 cm) .

- Mass Spectrometry : Validate molecular weight (M at m/z 296.1) and fragmentation patterns using high-resolution MS .

Q. How should researchers handle solubility challenges during experimental design?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, then dilute with ethanol or aqueous buffers for biological assays. For reactions requiring non-polar media, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) . Pre-saturate solvents to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. How can regioselective sulfamoylation at the 3-position be optimized?

- Methodology : Use directing groups (e.g., boronic acids) to block competing positions. For example, introduce a temporary 4-methoxy group to steer sulfonation to the 3-position, followed by demethylation . Monitor regioselectivity via LC-MS and adjust stoichiometry of sulfonating agents (e.g., SO/DMF complexes) to suppress over-sulfonation .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodology :

- DFT Calculations : Compare computed F NMR shifts (B3LYP/6-311+G(d,p)) with experimental data to identify conformational discrepancies .

- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers) causing signal broadening .

- X-ray Crystallography : Resolve ambiguities in substituent orientation using single-crystal data .

Q. How to investigate the sulfamoylation reaction mechanism under catalytic conditions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using vs. HO to identify proton-transfer steps .

- Trapping Intermediates : Use in-situ IR to detect sulfonic acid intermediates during chlorosulfonic acid reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl) for electrophilic activation of sulfonating agents .

Methodological Considerations

Q. What solvent systems enhance stability during long-term storage?

- Methodology : Store in amber vials under inert gas (N) at -20°C. Avoid DMSO for lyophilization due to hygroscopicity; use tert-butanol/water mixtures instead . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Q. How to mitigate hazards during sulfamoyl group functionalization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.